Cas no 24240-17-3 (2-(5-Chloro-1H-indazol-1-yl)ethanol)

2-(5-Chloro-1H-indazol-1-yl)ethanol structure
24240-17-3 structure
Product Name:2-(5-Chloro-1H-indazol-1-yl)ethanol
CAS No:24240-17-3
MF:C9H9ClN2O
MW:196.63356089592
CID:1082039
PubChem ID:71748601
Update Time:2025-04-23

2-(5-Chloro-1H-indazol-1-yl)ethanol Chemical and Physical Properties

Names and Identifiers

    • 2-(5-Chloro-1H-indazol-1-yl)ethanol
    • 2-(5-chloroindazol-1-yl)ethanol
    • 1H-indazole-1-ethanol, 5-chloro-
    • LogP
    • 2-(5-Chloro-1H-indazol-1-yl)ethan-1-ol
    • 24240-17-3
    • DTXSID00857692
    • Inchi: 1S/C9H9ClN2O/c10-8-1-2-9-7(5-8)6-11-12(9)3-4-13/h1-2,5-6,13H,3-4H2
    • InChI Key: IEBCDHGJSRVJCU-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)C=NN2CCO

Computed Properties

  • Exact Mass: 196.04047
  • Monoisotopic Mass: 196.0403406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 38Ų

Experimental Properties

  • PSA: 38.05

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Additional information on 2-(5-Chloro-1H-indazol-1-yl)ethanol

Comprehensive Overview of 2-(5-Chloro-1H-indazol-1-yl)ethanol (CAS No. 24240-17-3): Properties, Applications, and Market Insights

2-(5-Chloro-1H-indazol-1-yl)ethanol (CAS No. 24240-17-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its indazole core structure, is widely studied for its potential applications in drug development and medicinal chemistry. The presence of both a chloro substituent and an ethanol moiety enhances its reactivity and solubility, making it a versatile intermediate in synthetic chemistry.

One of the most frequently searched questions about 2-(5-Chloro-1H-indazol-1-yl)ethanol relates to its synthesis methods. Researchers often explore efficient pathways to produce this compound, such as the condensation of 5-chloro-1H-indazole with ethylene oxide or other ethylene derivatives. The compound's molecular formula (C9H9ClN2O) and molecular weight (196.63 g/mol) are critical data points for chemists working on its applications. Additionally, its melting point and solubility in common organic solvents like DMSO and ethanol are often queried in scientific databases.

The pharmacological potential of 2-(5-Chloro-1H-indazol-1-yl)ethanol is a hot topic in current research. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound, in particular, is being investigated for its role as a kinase inhibitor, a class of compounds that have revolutionized targeted cancer therapies. Its structural similarity to other indazole-based drugs makes it a promising candidate for further development.

In the context of drug discovery, 2-(5-Chloro-1H-indazol-1-yl)ethanol serves as a key building block for more complex molecules. Medicinal chemists frequently modify its ethanol side chain to enhance binding affinity or improve pharmacokinetic properties. The chloro group at the 5-position of the indazole ring is another site for further functionalization, enabling the creation of libraries of derivatives for high-throughput screening.

The market demand for 2-(5-Chloro-1H-indazol-1-yl)ethanol has been steadily increasing, driven by its applications in pharmaceutical intermediates and research chemicals. Suppliers often highlight its high purity (≥98%) and compliance with Good Manufacturing Practices (GMP) to meet the stringent requirements of the pharmaceutical industry. Recent trends show a growing interest in custom synthesis services for this compound, particularly for academic and industrial research labs.

From an environmental and safety perspective, 2-(5-Chloro-1H-indazol-1-yl)ethanol requires standard laboratory handling procedures. While not classified as highly hazardous, proper personal protective equipment (PPE) such as gloves and safety goggles is recommended when working with this compound. Its storage conditions (typically 2-8°C in a dry environment) are another common query among users.

The analytical characterization of 2-(5-Chloro-1H-indazol-1-yl)ethanol typically involves techniques like HPLC, NMR spectroscopy, and mass spectrometry. These methods are crucial for verifying the compound's identity and purity, especially when used as a reference standard in pharmaceutical quality control. Researchers often search for detailed spectral data or certificates of analysis (CoA) when sourcing this material.

Looking ahead, the future of 2-(5-Chloro-1H-indazol-1-yl)ethanol appears promising, with potential expansions into bioconjugation chemistry and prodrug development. Its compatibility with various click chemistry reactions makes it valuable for creating targeted drug delivery systems. As the pharmaceutical industry continues to explore indazole scaffolds, this compound is likely to remain an important tool in medicinal chemistry research.

For researchers considering working with 2-(5-Chloro-1H-indazol-1-yl)ethanol, it's important to consult recent scientific literature and patent databases to stay updated on its latest applications. Many users search for structure-activity relationships (SAR) studies involving this compound, which can provide valuable insights for new drug design projects. The compound's supplier landscape is also evolving, with several specialty chemical companies now offering it in both research and bulk quantities.

In conclusion, 2-(5-Chloro-1H-indazol-1-yl)ethanol (CAS No. 24240-17-3) represents an important chemical intermediate with diverse applications in pharmaceutical research. Its unique structural features and synthetic versatility continue to make it a valuable compound for drug discovery programs worldwide. As research into indazole derivatives advances, this compound is expected to play an increasingly significant role in the development of new therapeutic agents.

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